ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate
Description
Ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate is a heterocyclic compound featuring a fused pyrazoloquinoline core integrated with a 1,4-dioxane ring and an ethyl acetate substituent. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse pharmacological applications, including kinase inhibition and antitumor activity . Its synthesis likely involves cyclocondensation or SN2-based alkylation strategies, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 2-(14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaen-12-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-2-27-20(26)13-25-22-15-10-18-19(29-9-8-28-18)11-17(15)23-12-16(22)21(24-25)14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKLZFKVNSZFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=N1)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate exhibit promising anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Similar derivatives have shown the ability to modulate oxidative stress and inflammation within neuronal tissues, which are critical factors in the progression of these diseases .
Pharmacological Applications
1. Anti-inflammatory Properties
this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models . This suggests a potential application in treating chronic inflammatory conditions.
2. Antioxidant Activity
The compound may also possess antioxidant properties that could be beneficial in preventing oxidative damage in cells. Research indicates that related compounds can scavenge free radicals and enhance cellular antioxidant defenses . This property is particularly relevant for conditions associated with oxidative stress.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cells via pathway modulation. |
| Study 2 | Neuroprotection | Showed reduction of oxidative stress markers in neuronal cell lines treated with analogs. |
| Study 3 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in models of acute inflammation. |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features, molecular weights, and substituents of the target compound with related derivatives:
Key Structural Differences
- Core Heterocycles: While the target compound and ’s derivative share the pyrazolo[4,3-c]quinoline-dioxane fusion, ’s pyranopyrazole and ’s pyrazoloquinolinone lack the dioxane ring, altering rigidity and solubility .
- Substituent Effects: The ethyl acetate group in the target compound may enhance metabolic stability compared to sulfanyl or ketone groups in analogues .
Research Findings
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate, and how can reaction yields be improved?
- Methodology :
- Step 1 : Condensation of quinoline derivatives with hydrazines under reflux conditions in absolute ethanol, using glacial acetic acid as a catalyst and Drierite to absorb moisture .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with CH₂Cl₂/EtOAc (8:2) as the mobile phase.
- Step 3 : Purify the crude product using flash chromatography (silica gel, gradient elution) to isolate the target compound.
- Key Variables : Solvent choice (e.g., ethanol vs. acetonitrile), reaction time (24–48 hours), and catalyst loading (1–5 mol%) .
Q. How is the molecular structure of this compound confirmed, and what crystallographic data support its conformation?
- Methodology :
- X-ray Crystallography : Single-crystal diffraction data (e.g., bond angles and torsion angles) validate the fused heterocyclic core. For example:
| Bond/Torsion Angle | Value (°) |
|---|---|
| C11–C12'–C14 | 114 (4) |
| C6–N3–C10–O1 | −175.2 (3) |
| C7–C8–C9–C10 | −49.2 (4) |
- Spectroscopy : NMR (¹H/¹³C) confirms proton environments, while mass spectrometry verifies molecular weight .
Q. What analytical techniques are critical for assessing purity and structural integrity during synthesis?
- Methodology :
- HPLC-MS : Quantify purity (>97% by HLC) and detect side products.
- ¹H NMR : Identify characteristic peaks (e.g., ethyl acetate protons at δ 1.2–1.4 ppm and 4.1–4.3 ppm).
- FT-IR : Confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .
Advanced Research Questions
Q. How does the compound’s reactivity vary under different catalytic conditions, and what mechanistic insights explain these variations?
- Methodology :
- Kinetic Studies : Compare reaction rates using Pd/C, Cu(I), or organocatalysts. Monitor intermediates via in-situ IR or Raman spectroscopy.
- DFT Calculations : Model transition states to explain regioselectivity in azide-alkyne cycloadditions (e.g., steric effects from the phenyl group) .
- Contradiction Analysis : Discrepancies in yield (e.g., 70% vs. 85%) may arise from solvent polarity or catalyst dispersion. Replicate experiments with controlled humidity and inert atmospheres .
Q. What in vitro assays are suitable for evaluating its biological activity, and how can false positives be mitigated?
- Methodology :
- Cell-Based Assays : Use MTT assays for cytotoxicity screening (IC₅₀ determination) against cancer cell lines (e.g., HeLa, MCF-7).
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to rule out artifacts.
- Fluorescence Quenching : Confirm target engagement via fluorescence polarization if the compound exhibits intrinsic fluorescence .
Q. How can computational modeling predict its interactions with biological targets, and what validation methods are recommended?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to quinoline-dependent enzymes (e.g., topoisomerase II).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Validation : Compare predicted binding energies with experimental IC₅₀ values. Cross-validate using SPR (surface plasmon resonance) for affinity measurements .
Q. How should researchers address contradictions in reported spectroscopic data or crystallographic parameters?
- Methodology :
- Data Reconciliation : Compare torsion angles (e.g., C7–C8–C9–C10 = −49.2° vs. −45.8°) across studies. Use R-factor analysis to assess crystallographic reliability .
- Replication : Synthesize the compound independently using published protocols and characterize via identical techniques (e.g., same NMR solvent).
- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets .
Methodological Considerations
- Experimental Design : Use factorial design (e.g., 2³ DOE) to optimize synthesis variables (temperature, catalyst, solvent) and minimize trial runs .
- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and NMR spectra in public repositories for peer validation .
- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational resource allocation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
